N-(3-chlorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-(3-chlorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide is an acetamide derivative featuring:
- A 3-chlorophenyl group attached to the acetamide nitrogen.
- A sulfanyl (-S-) bridge linking the acetamide to a 1-methyl-1H-imidazole ring substituted at position 5 with a 4-methoxyphenyl group. Its molecular formula is C₁₉H₁₇ClN₃O₂S, with a molecular weight of approximately 394.88 g/mol (calculated from and ).
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-23-17(13-6-8-16(25-2)9-7-13)11-21-19(23)26-12-18(24)22-15-5-3-4-14(20)10-15/h3-11H,12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMVRLNXFNUKCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Core Heterocycles
Imidazole vs. Oxadiazole/Triazole Derivatives
- Compound 8t () : Features a 1,3,4-oxadiazole core instead of imidazole. The oxadiazole ring increases rigidity and may enhance metabolic stability compared to imidazole. Compound 8t (molecular weight 428.5 g/mol) demonstrated lipoxygenase (LOX) inhibition (IC₅₀ = 12.3 µM) and α-glucosidase inhibition (IC₅₀ = 18.7 µM), suggesting heterocycle choice significantly impacts bioactivity .
- Compound 6m (): Contains a 1,2,3-triazole ring. Its molecular weight is 393.11 g/mol, with IR peaks at 1678 cm⁻¹ (C=O) and 785 cm⁻¹ (C-Cl) .
Imidazole Derivatives with Varied Substituents
- N-(4-Methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide () : Lacks the 3-chlorophenyl and 4-methoxyphenyl groups, resulting in a simpler structure (molecular weight 277.34 g/mol ). The absence of chloro and methoxy substituents reduces steric hindrance and lipophilicity .
- N-(3-Trifluoromethylphenyl) Analog () : Replaces the 3-chlorophenyl group with a 3-trifluoromethylphenyl moiety (molecular weight 421.44 g/mol ). The CF₃ group’s strong electron-withdrawing nature may enhance metabolic stability and binding affinity to hydrophobic pockets .
Substituent Effects on Pharmacological Properties
Chlorophenyl vs. Methoxyphenyl vs. Trifluoromethylphenyl
- N-(4-Chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide () : Dual chloro substituents increase lipophilicity (ClogP ≈ 4.2) compared to the target compound’s ClogP (~3.8). This may improve membrane permeability but reduce aqueous solubility .
- Benzothiazole Derivatives (): Patent compounds like N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide replace imidazole with benzothiazole, a scaffold known for kinase inhibition. The benzothiazole’s aromaticity and sulfur atom could enhance π-π stacking and redox activity .
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